Phenacyltriphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6743. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

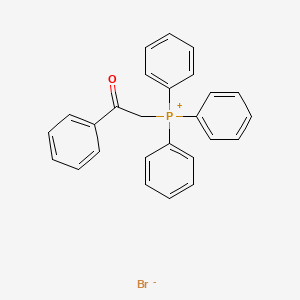

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenacyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHDSYHVTDJGDN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975889 | |

| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6048-29-9 | |

| Record name | Phosphonium, (2-oxo-2-phenylethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6048-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenacyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenacyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenacyltriphenylphosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q4EJF9TR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenacyltriphenylphosphonium bromide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Phenacyltriphenylphosphonium Bromide

Introduction: The Role and Utility of a Versatile Phosphonium Salt

This compound, also known as (2-Oxo-2-phenylethyl)triphenylphosphonium bromide, is a quaternary phosphonium salt that serves as a cornerstone reagent in modern organic synthesis.[1][2] Its primary utility lies in its role as a precursor to a phosphorus ylide, a key intermediate in the Nobel Prize-winning Wittig reaction.[3] This reaction is a powerful and widely used method for carbon-carbon bond formation, specifically for the synthesis of alkenes from carbonyl compounds with high regioselectivity.[4][5]

Beyond its foundational role in olefination reactions, this compound is employed in the synthesis of various complex molecules and heterocyclic compounds, making it invaluable in pharmaceutical development and medicinal chemistry.[1][6][7] Its applications extend to materials science, where it is used in developing advanced materials like conductive polymers.[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights for researchers and drug development professionals.

Core Synthesis: Mechanism and Protocol

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The reaction proceeds by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triphenylphosphine on the electrophilic α-carbon of 2-bromoacetophenone.

Causality of Experimental Design:

-

Nucleophile: Triphenylphosphine is an excellent nucleophile for this reaction. The phosphorus atom is relatively soft and highly polarizable, and the three phenyl groups, while bulky, do not completely hinder the approach to the primary halide center.

-

Electrophile: 2-Bromoacetophenone is an ideal substrate. The bromine atom is a good leaving group, and its position on the carbon alpha to the carbonyl group makes this carbon highly susceptible to nucleophilic attack.

-

Solvent: A moderately polar aprotic solvent such as toluene or chloroform is typically chosen to dissolve both reactants and facilitate the formation of the polar, charged product, which often precipitates out of the solution upon formation.

Reaction Mechanism

The mechanism involves a single concerted step where the P-C bond is formed simultaneously as the C-Br bond is broken.

Caption: Sₙ2 mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

Materials & Equipment:

-

Triphenylphosphine (Ph₃P)

-

2-Bromoacetophenone (Phenacyl bromide)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add triphenylphosphine (1.0 eq) and anhydrous toluene. Stir the mixture until the triphenylphosphine is fully dissolved.

-

Initiation: Add 2-bromoacetophenone (1.0 eq) to the solution. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. A white precipitate of the phosphonium salt will typically form as the reaction progresses.[6]

-

Isolation: After the reaction period, cool the flask to room temperature. The product should precipitate significantly. Further cooling in an ice bath can maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing & Purification: Wash the collected solid several times with cold, anhydrous diethyl ether. This step, known as trituration, is crucial for removing any unreacted starting materials and solvent residues.[8] The product is generally insoluble in ether, while the starting materials are soluble.

-

Drying: Dry the purified white to off-white solid product under vacuum to remove residual solvent.[1]

Comprehensive Characterization

A self-validating protocol requires rigorous characterization to confirm the identity, purity, and structure of the synthesized product.

Physical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₂BrOP | [1][9] |

| Molecular Weight | 461.33 g/mol | [1][9] |

| Appearance | White to off-white or light yellow powder | [1][10] |

| Melting Point | 265-268 °C (with decomposition) | [1][9][10] |

| Solubility | Soluble in methanol, chloroform; insoluble in ether, water | [10][11] |

| Hygroscopicity | Sensitive to moisture (hygroscopic) | [6][9] |

Spectroscopic Analysis Workflow

Caption: Workflow for the comprehensive characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR: The proton NMR spectrum provides key information. The methylene protons (–CH₂–) adjacent to the phosphorus and carbonyl groups are highly characteristic. They appear as a doublet due to coupling with the ³¹P nucleus (²J(P,H) ≈ 13-16 Hz) at approximately 5.5-6.0 ppm. The aromatic protons of the triphenylphosphine and phenacyl groups will appear in the typical aromatic region (7.5-8.3 ppm).[12]

-

¹³C NMR: The carbon spectrum will show the carbonyl carbon around 190 ppm. The methylene carbon will be visible, and the numerous aromatic carbons will populate the 118-135 ppm region.

-

³¹P NMR: The phosphorus NMR spectrum is the simplest and most definitive for confirming the formation of the phosphonium salt. It will show a single peak around +22 ppm (relative to 85% H₃PO₄), characteristic of a tetracoordinate phosphorus atom in a phosphonium salt.[13][14]

Summary of Expected NMR Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Key Feature(s) |

| ¹H | ~ 5.5 - 6.0 | Doublet, ²J(P,H) ≈ 13-16 Hz (P-CH₂) |

| ~ 7.5 - 8.3 | Multiplet (Aromatic protons) | |

| ¹³C | ~ 190 | C=O |

| ~ 118 - 135 | Aromatic Carbons | |

| ³¹P | ~ +22 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

-

Sample Preparation: A KBr pellet or Attenuated Total Reflectance (ATR) can be used.[15]

-

Interpretation: The most significant absorption band is the strong C=O stretch of the ketone, which appears around 1680 cm⁻¹ . Other key peaks include the P⁺-C vibration (~1437 cm⁻¹), C-H stretches from the aromatic rings (~3050 cm⁻¹), and C=C aromatic ring stretches (~1585 cm⁻¹, ~1485 cm⁻¹).[12][16]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular mass of the cation.

-

Technique: Electrospray Ionization (ESI) is ideal for analyzing pre-formed ions like phosphonium salts.

-

Interpretation: The spectrum will not show the full mass of the salt (461.33 Da). Instead, it will prominently feature the mass of the cation, [C₂₆H₂₂OP]⁺, resulting from the loss of the bromide counter-ion. The calculated m/z for this cation is approximately 381.14 .[13] The bromide ion is not covalently bonded and will not be observed in the positive ion mode.[12]

Application in Synthesis: The Wittig Reaction

The primary application of this compound is as a precursor for the Wittig reaction.[6] The process involves two key steps:

-

Ylide Formation: The phosphonium salt is deprotonated at the α-carbon using a base. The acidity of these protons is enhanced by the adjacent electron-withdrawing phosphonium and carbonyl groups.

-

Reaction with Carbonyl: The resulting phosphorus ylide is a strong nucleophile that reacts readily with aldehydes or ketones to form a four-membered oxaphosphetane intermediate. This intermediate spontaneously collapses to form a stable triphenylphosphine oxide and the desired alkene. The formation of the very strong P=O double bond is the thermodynamic driving force for the reaction.[17]

Caption: General mechanism of the Wittig reaction using the derived ylide.

References

-

ChemBK, "this compound," ChemBK. Available: [Link]

-

Royal Society of Chemistry, "Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide," RSC Publishing. Available: [Link]

-

PubChem, "this compound | C26H22BrOP | CID 197064," National Institutes of Health. Available: [Link]

-

Royal Society of Chemistry, "Supporting Information," RSC Publishing. Available: [Link]

-

Total Synthesis, "Wittig Reaction Mechanism & Examples," Total Synthesis. Available: [Link]

-

Chongqing Chemdad Co., Ltd, "this compound," Chemdad. Available: [Link]

-

MPG.PuRe, "SUPPORTING INFORMATION," Max-Planck-Gesellschaft. Available: [Link]

-

Organic Chemistry Portal, "Wittig Reaction," Organic Chemistry Portal. Available: [Link]

-

NROChemistry, "Wittig Reaction: Mechanism and Examples," NROChemistry. Available: [Link]

-

University of Massachusetts Boston, "The Wittig Reaction: Synthesis of Alkenes," UMass Boston ScholarWorks. Available: [Link]

-

ResearchGate, "Fig. 2. The x-ray powder diffraction patterns of this compound 1 prepared mechanochemically by ball-mill," ResearchGate. Available: [Link]

-

PubMed, "Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions," National Library of Medicine. Available: [Link]

-

NIST WebBook, "Triphenyl-diphenylmethyl-phosphonium-bromide," National Institute of Standards and Technology. Available: [Link]

-

Organic Syntheses, "vinyl triphenylphosphonium bromide," Organic Syntheses. Available: [Link]

-

PubMed Central, "Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions," National Institutes of Health. Available: [Link]

-

PubChem, "Phosphine, triphenyl-, hydrobromide | C18H16BrP | CID 517696," National Institutes of Health. Available: [Link]

-

RSC Publishing, "The reaction between triphenylphosphine and 2-bromocyclohexanone," Royal Society of Chemistry. Available: [Link]

-

ResearchGate, "How to recrystallize phosphonium salt?," ResearchGate. Available: [Link]

-

Semantic Scholar, "Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles," Semantic Scholar. Available: [Link]

-

ResearchGate, "IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride," ResearchGate. Available: [Link]

-

Indian Academy of Sciences, "Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives," Springer. Available: [Link]

-

Royal Society of Chemistry, "Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis," RSC Publishing. Available: [Link]

-

ResearchGate, "Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds | Request PDF," ResearchGate. Available: [Link]

-

INIS-IAEA, "SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES," IAEA. Available: [Link]

-

NIST WebBook, "Methyltriphenylphosphonium bromide," National Institute of Standards and Technology. Available: [Link]

-

SpectraBase, "Phenacyl bromide - Optional[FTIR] - Spectrum," Wiley. Available: [Link]

-

SpectraBase, "(p-METHYLBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE - Optional[31P NMR] - Chemical Shifts," Wiley. Available: [Link]

-

Arkivoc, "Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone," Arkivoc. Available: [Link]

-

Organic Chemistry Portal, "Triphenylphosphine," Organic Chemistry Portal. Available: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 6048-29-9 [chemicalbook.com]

- 10. 6048-29-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. This compound | C26H22BrOP | CID 197064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. total-synthesis.com [total-synthesis.com]

Physical and chemical properties of Phenacyltriphenylphosphonium bromide

An In-depth Technical Guide to Phenacyltriphenylphosphonium Bromide for Advanced Organic Synthesis

Authored by a Senior Application Scientist

Foreword: The Enduring Utility of a Classic Wittig Reagent

This compound, a stable and versatile phosphonium salt, stands as a cornerstone reagent in the edifice of modern organic synthesis. Its primary utility lies in its role as a precursor to a stabilized phosphorus ylide, enabling the reliable formation of carbon-carbon double bonds through the celebrated Wittig reaction.[1][2][3] This guide offers an in-depth exploration of its physical and chemical properties, provides field-proven experimental protocols, and contextualizes its application for professionals in research, discovery, and drug development. The narrative is structured not as a rigid datasheet but as a practical compendium of expertise, emphasizing the causality behind its reactivity and application.

Core Physicochemical Identity

Understanding the fundamental properties of a reagent is paramount to its effective and safe utilization. This compound is a white to off-white or yellowish crystalline solid, whose identity is defined by the following key parameters.[4][5][6]

| Property | Value | Source(s) |

| IUPAC Name | (2-Oxo-2-phenylethyl)triphenylphosphanium bromide | [7] |

| Synonyms | (Benzoylmethyl)triphenylphosphonium bromide | [4][6][8] |

| CAS Number | 6048-29-9 | [4][7] |

| Molecular Formula | C₂₆H₂₂BrOP | [4][7] |

| Molecular Weight | 461.33 g/mol | [2][4][7] |

| Melting Point | 265-268 °C (with decomposition) | [2][4][6][8][9] |

| Appearance | White to light yellow crystalline powder | [4][6] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, chloroform, dichloromethane); insoluble in water.[1][9] | |

| Hygroscopicity | Hygroscopic | [8][10] |

Synthesis and Chemical Reactivity

The synthetic utility of this compound is intrinsically linked to its chemical structure: a phosphonium cation tethered to a phenacyl group, which contains a ketone and an adjacent methylene group.

Synthesis Protocol: A Classic Sₙ2 Approach

The reagent is reliably synthesized via a bimolecular nucleophilic substitution (Sₙ2) reaction between triphenylphosphine (Ph₃P) and 2-bromoacetophenone (phenacyl bromide).[11][12][13] The lone pair on the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom.

Caption: Synthesis of this compound via Sₙ2 Reaction.

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or acetonitrile).

-

Addition: Add 2-bromoacetophenone (1.0 eq) to the solution. Causality Note: This substrate is an effective electrophile due to the electron-withdrawing nature of the adjacent carbonyl group, which enhances the partial positive charge on the α-carbon.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 3-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The product, being a salt, will often precipitate from the non-polar solvent as a white solid.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, the solvent may need to be partially removed under reduced pressure to induce crystallization.

-

Purification: Wash the collected solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. The product can be further purified by recrystallization from a solvent system such as ethanol/ethyl acetate if necessary.

-

Drying: Dry the purified white crystalline product under vacuum.

The Wittig Reaction: Mechanism and Application

The primary application of this compound is as a precursor for the Wittig reaction, a method for converting aldehydes and ketones into alkenes.[3][13][14]

Step 1: Ylide Formation The process begins with the deprotonation of the phosphonium salt at the α-carbon (the CH₂ group) by a strong base.[11][13] The acidity of these protons is significantly enhanced by two factors: the adjacent electron-withdrawing carbonyl group and the positively charged phosphorus atom. This results in the formation of a stabilized phosphorus ylide (or phosphorane).

Step 2: Reaction with a Carbonyl The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[3][15] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[3][14]

Step 3: Alkene Formation The oxaphosphetane intermediate is unstable and rapidly collapses. The thermodynamic driving force for this step is the formation of the very strong and stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), which results in the desired alkene.[13][16]

Caption: General Mechanism of the Wittig Reaction.

Because the ylide derived from this compound is stabilized by the adjacent carbonyl group, it is less reactive than non-stabilized ylides. This generally leads to a higher selectivity for the formation of the thermodynamically more stable (E)-alkene.[14]

Analytical Characterization

Confirming the identity and purity of this compound is crucial. Standard spectroscopic methods are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Complex multiplets in the range of δ 7.5-8.0 ppm corresponding to the protons of the three phenyl groups on phosphorus and the phenacyl phenyl group. - Methylene Protons: A doublet around δ 5.5-6.0 ppm for the -CH₂- group, coupled to the ³¹P nucleus. |

| ¹³C NMR | - Carbonyl Carbon: A signal downfield, typically >190 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). - Methylene Carbon: A signal coupled to phosphorus. |

| IR Spectroscopy | - Carbonyl (C=O) Stretch: A strong absorption band around 1680-1700 cm⁻¹. - P-C Vibration: Characteristic peaks around 1437 cm⁻¹ and 1100 cm⁻¹.[17] - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spectrometry | The bromide anion is not covalently bonded and may not be observed.[18] The cationic portion (C₂₆H₂₂OP⁺) would show a molecular ion peak at m/z corresponding to its mass (approx. 381.14). |

Safety, Handling, and Storage

As a laboratory reagent, proper handling and storage are essential for both safety and maintaining the compound's integrity.

-

Hazards: this compound is known to cause skin irritation (H315) and serious eye irritation (H319).[7][19][20] It may also cause respiratory irritation (H335).[7][20]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[19] Work in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[10][20]

-

Handling: Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[19]

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][6][8][10] Store at room temperature in a dry, cool place.[4][6]

Conclusion: A Versatile Tool for Modern Chemistry

This compound is more than just a chemical; it is a reliable enabler of synthetic strategy. Its stability, predictable reactivity as a precursor to a stabilized ylide, and straightforward synthesis make it an indispensable tool in the arsenal of organic chemists. From academic research exploring novel molecular architectures to industrial drug development where the efficient construction of complex scaffolds is critical, this reagent continues to prove its value. A thorough understanding of its properties, as detailed in this guide, is the first step toward leveraging its full synthetic potential.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 197064, this compound. Retrieved from [Link]

-

AD PHARMACHEM. (n.d.). Ethyl Tri Phenyl Phosphonium Bromide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Labomat. (2024). Phenacyl bromide 109980 - Safety Data Sheet. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). vinyl triphenylphosphonium bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 2. The x-ray powder diffraction patterns of this compound 1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyltriphenylphosphonium bromide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517696, Phosphine, triphenyl-, hydrobromide. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. Phenacyltriphenylphosphonium technical grade, = 90 6048-29-9 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 6048-29-9 | GAA04829 [biosynth.com]

- 6. 6048-29-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | C26H22BrOP | CID 197064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 6048-29-9 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Phenacyltriphenylphosphonium Bromide in Organic Reactions

Abstract

Phenacyltriphenylphosphonium bromide (PTPB) is a quaternary phosphonium salt that serves as a remarkably versatile and powerful reagent in modern organic synthesis.[1] Its utility extends far beyond a single application, encompassing roles as a key precursor for stabilized ylides in Wittig reactions, an efficient phase-transfer catalyst, and a valuable building block in the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the core mechanisms through which PTPB exerts its influence in these diverse chemical transformations. We will dissect the electronic and structural features that dictate its reactivity, explain the causality behind its application in various synthetic protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Synthesis

This compound, with the chemical formula C₂₆H₂₂BrOP, is a white to off-white crystalline solid.[1][2] It is synthesized through a straightforward and efficient quaternization reaction, a classic Sₙ2 displacement, between triphenylphosphine and 2-bromoacetophenone (phenacyl bromide).[3]

The triphenylphosphine acts as a potent nucleophile, attacking the electrophilic carbon adjacent to the bromine atom in 2-bromoacetophenone. This process forms the stable phosphonium salt.

Visualizing the Synthesis

The synthetic pathway is a fundamental example of phosphine alkylation.[4]

Caption: Synthesis of PTPB via Sₙ2 alkylation of triphenylphosphine.

Key Physicochemical Properties

A summary of PTPB's properties is crucial for its practical application in the laboratory.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₂BrOP | [1][5] |

| Molecular Weight | 461.33 g/mol | [1][5] |

| Melting Point | 265-268 °C (decomposes) | [1][6] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in methanol, chloroform, dichloromethane; insoluble in water | [2] |

| CAS Number | 6048-29-9 | [1] |

Mechanism as a Wittig Reagent Precursor: The Stabilized Ylide

The most prominent role of PTPB is as a precursor to a phosphonium ylide for the Wittig reaction, a cornerstone of alkene synthesis.[7][8] The unique feature of the ylide derived from PTPB is its "stabilized" nature, which profoundly influences its reactivity and the stereochemical outcome of the olefination.

Ylide Formation: Deprotonation and Resonance

The process begins with the deprotonation of PTPB using a base. The protons on the carbon atom situated between the positively charged phosphorus and the carbonyl group (the α-carbon) are significantly acidic.[9] This increased acidity is due to the inductive electron-withdrawing effect of the phosphonium cation and, more importantly, the ability of the resulting carbanion to be delocalized by resonance onto the adjacent carbonyl oxygen.

Treatment with a suitable base (e.g., NaH, NaOMe, or even milder bases like Na₂CO₃ in some cases) abstracts an α-proton to generate the phosphorus ylide, also known as a phosphorane.[7][10] This ylide exists as a resonance hybrid of two forms: the ylide form with adjacent positive and negative charges, and the ylene form with a phosphorus-carbon double bond. The phenacyl group provides an additional resonance structure, delocalizing the negative charge onto the oxygen atom, which significantly stabilizes the ylide.[7]

The Wittig Reaction Mechanism

Once formed, the stabilized ylide is a potent nucleophile. The mechanism of the Wittig reaction itself proceeds through a concerted [2+2] cycloaddition between the ylide and a carbonyl compound (aldehyde or ketone) to form a four-membered ring intermediate called an oxaphosphetane.[9][10] This intermediate is transient and rapidly collapses in a reverse [2+2] cycloaddition to yield the final products: the desired alkene and the thermodynamically very stable triphenylphosphine oxide. The formation of the strong P=O bond is the primary driving force for the entire reaction.[7]

Caption: Mechanism of the Wittig reaction using a PTPB-derived stabilized ylide.

Causality and Stereochemical Control

Expertise & Experience: The stabilization of the ylide by the phenacyl group has a critical consequence: it decreases the ylide's reactivity.[7] Unlike non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), which react rapidly and often lead to (Z)-alkenes, stabilized ylides react more slowly.[10] This allows the reaction intermediates to equilibrate to the most thermodynamically stable conformation. The result is a strong preference for the formation of the (E)-alkene (trans-isomer). This predictability is a cornerstone of its synthetic utility.

Trustworthiness: The protocol is self-validating. The formation of the (E)-alkene as the major product, confirmed by spectroscopic methods like ¹H NMR (observing a large coupling constant, typically >15 Hz, for the vinylic protons), validates that the reaction proceeded through the expected pathway for a stabilized ylide.

Experimental Protocol: Synthesis of (E)-Chalcone

This protocol details a typical Wittig reaction using PTPB to synthesize an α,β-unsaturated ketone.

-

Ylide Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour. A deep yellow or orange color, characteristic of the ylide, should develop.

-

Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the (E)-chalcone.

Mechanism as a Phase-Transfer Catalyst

Quaternary phosphonium salts, including PTPB, are highly effective phase-transfer catalysts (PTCs).[11] They solve a fundamental problem in organic chemistry: how to make a water-soluble nucleophile react with a water-insoluble organic substrate.[12]

The Catalytic Cycle

The mechanism relies on the amphiphilic nature of the phosphonium cation [Ph₃P⁺-CH₂C(=O)Ph].[13] The three phenyl groups and the phenacyl group create a large, lipophilic (oil-soluble) exterior, while the positive charge on the phosphorus atom is hydrophilic (water-soluble).[12]

-

Ion Exchange: In a biphasic system (e.g., water/dichloromethane), the phosphonium cation (Q⁺) from PTPB pairs with a reactant anion (Nu⁻, e.g., CN⁻, OH⁻) from the aqueous phase, displacing the original bromide counter-ion.[12][14]

-

Phase Transfer: The newly formed ion pair [Q⁺Nu⁻] is soluble in the organic phase due to its lipophilic character. It migrates across the phase boundary from the aqueous layer into the organic layer.[12][13]

-

Organic Reaction: Once in the organic phase, the "naked" anion (Nu⁻) is highly reactive as it is poorly solvated. It attacks the organic substrate (R-X), leading to the desired product (R-Nu) and a new phosphonium salt with the leaving group as the counter-ion [Q⁺X⁻].[14]

-

Catalyst Regeneration: The phosphonium salt [Q⁺X⁻] migrates back to the aqueous phase to exchange the X⁻ anion for a new Nu⁻ anion, thus completing the catalytic cycle.[12]

Caption: Mechanism of this compound (Q⁺Br⁻) as a PTC.

Role in Heterocyclic Synthesis

PTPB is a valuable reagent in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic compounds.[3] In these reactions, it often serves as a dual-function reagent or as a precursor to a reactive intermediate. Its precursor, phenacyl bromide, is widely used for synthesizing heterocycles like thiazoles, quinoxalines, and imidazoles.[15][16][17] PTPB can be used in similar pathways, often providing advantages in handling or reactivity.

For instance, in the Hantzsch thiazole synthesis, a reaction between an α-haloketone (like phenacyl bromide) and a thioamide produces a thiazole. PTPB can be used as a stable, solid precursor that generates the reactive phenacyl component in situ or participates directly.

Plausible Mechanism: Thiazole Synthesis

-

Reactant Interaction: A nucleophilic sulfur atom from a thioamide attacks the carbonyl-adjacent carbon of PTPB.

-

Cyclization: An intramolecular cyclization occurs where the nitrogen of the thioamide intermediate attacks the carbonyl carbon.

-

Dehydration & Elimination: A subsequent dehydration step, followed by the elimination of triphenylphosphine, leads to the formation of the aromatic thiazole ring.

This pathway highlights how the fundamental reactivity of the phenacyl group is harnessed within the phosphonium salt structure to build complex molecular architectures.[15]

Conclusion

This compound is a multifaceted tool in the arsenal of the synthetic organic chemist. Its true power lies in the predictable and controllable nature of its reactivity, which stems from a deep understanding of its underlying mechanisms of action. As a precursor to stabilized ylides, it offers a reliable route to (E)-alkenes. As a phase-transfer catalyst, it enables reactions between immiscible reactants with high efficiency. Finally, as a building block, it provides a pathway to valuable heterocyclic structures. The continued exploration of these mechanisms will undoubtedly unlock new synthetic methodologies and accelerate the development of novel pharmaceuticals and advanced materials.

References

-

Gabler, T. A. & Kamal El-Dean, A. M. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters, 10(4), 471-478. [Link]

-

Javahershenas, R. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(6), 1-32. [Link]

-

Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen. [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. In Organic Chemistry II. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Triphenyl(propyl)phosphonium Bromide as a Phase Transfer Catalyst. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Palacios, F., & Alonso, C. (2015). Chapter 3: Phosphonium salts and P-ylides. Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Sereda, G. (2017). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 2728-2749. [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. iris.unive.it [iris.unive.it]

- 5. This compound | C26H22BrOP | CID 197064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6048-29-9 [chemicalbook.com]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. nbinno.com [nbinno.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. books.rsc.org [books.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles | Semantic Scholar [semanticscholar.org]

The Cornerstone of Carbonyl Olefination: A Technical Guide to Phenacyltriphenylphosphonium Bromide

Foreword: From Serendipity to Synthesis

In the landscape of organic synthesis, few reagents have offered the reliability and versatility of phosphonium ylides in the olefination of carbonyls. This guide delves into the core of this chemistry, focusing on a particularly valuable and historically significant reagent: Phenacyltriphenylphosphonium bromide. While the precise moment of its first synthesis is not marked by a singular "eureka" moment, its intellectual origins are firmly rooted in the groundbreaking work of Georg Wittig in the 1950s on phosphorus ylides, a discovery that earned him the Nobel Prize in Chemistry in 1979.[1][2] The development of this class of reagents revolutionized the way chemists approach the formation of carbon-carbon double bonds.

This compound emerged as a key player due to the stabilizing effect of the adjacent benzoyl group, which modulates the reactivity of the corresponding ylide, offering unique stereochemical control in the Wittig reaction.[1][3] Its history is intertwined with the broader exploration of "activated" methylene compounds. Notably, the closely related Kröhnke pyridine synthesis, developed by Fritz Kröhnke, utilizes analogous α-pyridinium methyl ketone salts, highlighting a parallel stream of research into the reactivity of these structural motifs.[4][5][6] This guide will provide an in-depth exploration of this compound, from its fundamental properties and synthesis to its mechanistic intricacies and diverse applications, offering researchers and drug development professionals a comprehensive resource.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid that is soluble in polar organic solvents.[7] Its stability and ease of handling have contributed to its widespread use in organic synthesis.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₂BrOP | [PubChem CID: 197064] |

| Molecular Weight | 461.33 g/mol | [PubChem CID: 197064] |

| CAS Number | 6048-29-9 | [PubChem CID: 197064] |

| Melting Point | 265-268 °C (decomposes) | [7] |

| Appearance | White to light yellow solid | [7] |

| Synonyms | (2-Oxo-2-phenylethyl)triphenylphosphonium bromide, Benzoylmethyltriphenylphosphonium bromide | [7] |

Synthesis Protocol: A Classic Quaternization

The synthesis of this compound is a straightforward and high-yielding Sₙ2 reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in 2-bromoacetophenone (α-bromoacetophenone).

Experimental Protocol: Synthesis of this compound

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine 2-bromoacetophenone (1.0 equivalent) and triphenylphosphine (1.0 equivalent).

-

Solvent: Add a suitable solvent, such as toluene or chloroform.

-

Reaction: Stir the mixture at room temperature for 16-24 hours.

-

Isolation: The product will precipitate out of the solution as a white solid. Collect the solid by filtration.

-

Purification: Wash the collected solid with the reaction solvent (toluene) and then with diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield this compound in high purity.

Below is a workflow diagram illustrating the synthesis process.

Caption: Synthesis workflow for this compound.

The Heart of the Matter: The Stabilized Ylide and the Wittig Reaction

The primary utility of this compound lies in its role as a precursor to a stabilized phosphorus ylide. The presence of the carbonyl group allows for the delocalization of the negative charge on the ylidic carbon, rendering the ylide less reactive and more stable than its non-stabilized counterparts.[1][3]

Ylide Formation

The acidic proton on the carbon adjacent to the positively charged phosphorus atom can be removed by a moderately strong base, such as sodium hydride or sodium methoxide, to generate the corresponding ylide.[3]

The Wittig Reaction Mechanism: A Controlled Olefination

The stabilized ylide reacts with aldehydes and ketones in the Wittig reaction to produce alkenes, with the significant advantage of predominantly forming the (E)-isomer.[3] This stereoselectivity is a key feature of stabilized ylides. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[3]

The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[3][8]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to the Stability and Storage of Phenacyltriphenylphosphonium Bromide

Abstract

Phenacyltriphenylphosphonium bromide (PTPB) is a pivotal reagent in organic synthesis, primarily utilized as a precursor to the corresponding phosphonium ylide for the Wittig reaction. The efficacy, reproducibility, and safety of reactions employing PTPB are intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the stability of PTPB, detailing its degradation pathways and offering evidence-based protocols for its optimal storage and handling. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to ensure the validity of experimental outcomes and maintain a safe laboratory environment.

Introduction: The Critical Role of a Stable Reagent

This compound, a quaternary phosphonium salt, is an indispensable tool for the creation of carbon-carbon bonds.[1] Its most prominent application lies in its conversion to a stabilized phosphorus ylide, which then reacts with aldehydes and ketones to stereoselectively form α,β-unsaturated ketones. The success of this and other applications is predicated on the purity and stability of the starting phosphonium salt.[1] Degradation not only depletes the active reagent, leading to diminished reaction yields, but also introduces impurities that can complicate reaction pathways and purification processes. This document serves as a technical resource for understanding and mitigating the factors that compromise the stability of PTPB.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper handling.

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₂₂BrOP | [2][3][4] |

| Molecular Weight | 461.33 g/mol | [3][4][5] |

| Appearance | White to light yellow or light orange solid/amorphous powder | [6][7][8] |

| Melting Point | 265-268 °C (with decomposition) | [5][6][7][8][9] |

| Solubility | Soluble in methanol (may form a faint turbidity), ethanol, chloroform, and dichloromethane; insoluble in water. | [6][7][8][10] |

| CAS Number | 6048-29-9 | [2][3][4] |

Chemical Stability and Degradation Pathways

While generally stable under proper conditions, PTPB is susceptible to degradation from several environmental factors.[2] Phosphonium salts, as a class, are noted for their chemical and thermal stability, often greater than their nitrogen-based ammonium analogues.[11][12][13] However, specific vulnerabilities exist.

3.1 Hygroscopicity and Hydrolytic Stability

PTPB is designated as hygroscopic.[3][6][7][8][14] The absorption of atmospheric moisture is a primary concern as it can initiate degradation. While stable at neutral pH, phosphonium salts can undergo alkaline hydrolysis.[15] The presence of water can facilitate reactions with trace basic impurities, leading to the formation of the corresponding phosphonium ylide. This ylide is highly reactive and can be quenched or undergo further undesired reactions. The primary long-term degradation product under alkaline conditions is triphenylphosphine oxide (TPPO).[15]

Causality Insight: The phosphorus center in PTPB is electrophilic. Water, although a weak nucleophile, can participate in hydrolysis, especially under basic conditions where hydroxide ions are present. The hygroscopic nature of the salt attracts the necessary water from the atmosphere, creating a localized environment conducive to degradation.

3.2 Thermal Stability

PTPB exhibits a high melting point with decomposition occurring between 265-268 °C.[5][6][7][8][9] While this indicates good thermal stability for short-term heating, prolonged exposure to elevated temperatures, even well below the decomposition point, can accelerate degradation.[11] Thermal decomposition can lead to the release of hazardous combustion products, including carbon oxides, oxides of phosphorus, and hydrogen bromide.[16]

Causality Insight: Thermal energy can provide the activation energy needed to overcome reaction barriers. For phosphonium salts, thermal degradation can proceed through various mechanisms, including elimination reactions or nucleophilic attack by the counter-ion.[11][17] In the case of PTPB, strong heating can lead to the formation of explosive mixtures with air.[18]

3.3 Photostability

Certain applications of PTPB involve photochemical reactions, suggesting a degree of light sensitivity.[1] To preserve the compound's integrity, particularly for applications where photochemical reactivity is not desired, protection from light is a recommended precaution.[18]

3.4 Chemical Incompatibility

-

Bases: PTPB reacts with bases to deprotonate the α-carbon, forming the stabilized phosphonium ylide. This is the desired reaction in the context of the Wittig synthesis but represents instability if it occurs prematurely during storage.

-

Strong Oxidizing Agents: PTPB is incompatible with strong oxidizing agents.[2][16]

-

Strong Acids: Incompatibility with strong acids has also been noted.[16]

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure experimental reproducibility, the following storage and handling protocols are mandatory.

4.1 Optimal Storage Conditions

The primary goal of storage is to protect the compound from moisture, air, and light.

-

Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen). [2][14][16] This is the most critical factor. It minimizes contact with both atmospheric moisture and oxygen.

-

Container: Keep the container tightly closed.[2][14][16][19] Use an amber glass bottle or a container that is otherwise protected from light.[18]

-

Environment: Store in a dry, cool, and well-ventilated place.[2][16][18]

4.2 Protocol: Handling and Dispensing

Proper technique during handling is crucial to prevent contamination and degradation of the bulk reagent.

-

Preparation: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Conduct all transfers in a glove box or glove bag under an inert atmosphere. If unavailable, minimize the time the container is open to the air and flush the headspace with an inert gas (e.g., argon or nitrogen) before re-sealing.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the stock bottle.

-

Sealing: After dispensing, tightly reseal the container immediately. For long-term storage, consider using a secondary seal like Parafilm® to further protect against moisture ingress.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, protective gloves, and a lab coat.[2][19] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhaling the dust, which may cause respiratory irritation.[4][16][19][20]

Visualization of Key Processes

5.1 Ylide Formation and Degradation Pathway

The following diagram illustrates the desired deprotonation to form the Wittig reagent and the potential degradation pathway via hydrolysis.

Caption: Reaction pathways for PTPB: desired ylide formation and undesired hydrolysis.

5.2 Recommended Storage Workflow

This workflow diagram outlines the critical steps for maintaining the integrity of PTPB during storage and use.

Caption: Decision workflow for the optimal storage and handling of PTPB.

Conclusion

The chemical stability of this compound is robust when the compound is handled and stored correctly. Its primary vulnerability is its hygroscopic nature, which necessitates stringent protection from atmospheric moisture. By storing PTPB in a tightly sealed container under a dry, inert atmosphere and following proper handling protocols, researchers can ensure the reagent's purity, leading to more reliable and reproducible synthetic results. The insights and procedures detailed in this guide are designed to uphold the scientific integrity of research involving this important compound.

References

- TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments.

-

Xie, W., Xie, R., Pan, W. P., Hunter, D., Koene, B., Tan, L. S., & Vaia, R. (2002). Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. Chemistry of Materials, 14(11), 4837–4845. Retrieved from [Link]

- Euzen, R., Lefebvre, F., & Leconte, M. (2001). Phosphonium salts. Google Patents.

-

Oakwood Chemical. (2024). Phenacyl bromide - Safety Data Sheet. Oakwood Chemical. Retrieved from [Link]

-

ChemWhat. (n.d.). 6048-29-9(this compound) Product Description. ChemWhat. Retrieved from [Link]

-

LookChem. (n.d.). This compound. LookChem. Retrieved from [Link]

-

ChemBK. (2024). This compound. ChemBK. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound. ChemWhat. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

Castañeda, F., Gallegos, A., & Taylor, E. C. (1998). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Journal of the Chilean Chemical Society, 43(4). Retrieved from [Link]

-

McCreadie, K., et al. (2013). Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. Radiochimica Acta, 101(9), 575-581. Retrieved from [Link]

-

Castañeda, F., Gallegos, A., & Taylor, E. C. (1998). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C26H22BrOP | CID 197064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenacyltriphenylphosphonium technical grade, = 90 6048-29-9 [sigmaaldrich.com]

- 6. This compound | 6048-29-9 [chemicalbook.com]

- 7. 6048-29-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | 6048-29-9 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. tainstruments.com [tainstruments.com]

- 12. alfachemic.com [alfachemic.com]

- 13. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. merckmillipore.com [merckmillipore.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. dcfinechemicals.com [dcfinechemicals.com]

An In-Depth Technical Guide to the Spectroscopic Data of Phenacyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for phenacyltriphenylphosphonium bromide (C₂₆H₂₂BrOP), a key reagent in organic synthesis with applications in pharmaceutical development. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers not just raw data but also the scientific rationale behind its interpretation, empowering researchers to confidently identify and utilize this compound.

Introduction

This compound is a quaternary phosphonium salt widely employed as a precursor in the Wittig reaction for the synthesis of various alkenes.[1][2] Its utility extends to the formation of complex heterocyclic structures and as a catalyst in diverse organic transformations.[1] A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic steps. This guide is structured to provide a deep dive into the characteristic spectroscopic data of this compound, grounded in the principles of each analytical technique.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, featuring a phenacyl group and three phenyl rings attached to a positively charged phosphorus atom, gives rise to a distinct set of signals across different spectroscopic methods. The presence of aromatic protons, a methylene group adjacent to a carbonyl and a phosphonium center, and the various carbon environments all contribute to its unique spectral fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the triphenylphosphine and phenacyl moieties, and the methylene protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6-8.0 | Multiplet | 15H | Protons of the three phenyl rings on phosphorus |

| ~7.4-7.6 | Multiplet | 5H | Protons of the phenyl ring of the phenacyl group |

| ~5.5-6.0 | Doublet | 2H | Methylene protons (-CH₂-) adjacent to P⁺ and C=O |

Interpretation and Causality:

-

The downfield chemical shift of the aromatic protons (7.4-8.0 ppm) is due to the deshielding effect of the aromatic ring currents. The protons of the triphenylphosphine group are typically found in a complex multiplet due to coupling with each other and with the phosphorus atom.

-

The methylene protons exhibit a doublet splitting pattern due to coupling with the adjacent phosphorus atom (²J(P,H) coupling). The significant downfield shift (~5.5-6.0 ppm) is a result of the strong electron-withdrawing effects of both the adjacent positively charged phosphorus atom and the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~190-195 | Carbonyl carbon (C=O) |

| ~130-135 | Aromatic carbons |

| ~115-125 | Aromatic carbons (ipso-carbons attached to P may be observed as doublets) |

| ~45-50 | Methylene carbon (-CH₂-) |

Interpretation and Causality:

-

The carbonyl carbon resonates at a significantly downfield position (~190-195 ppm), which is characteristic of ketones.

-

The aromatic carbons appear in the typical region of ~115-135 ppm. The carbon atoms directly bonded to the phosphorus atom (ipso-carbons) may show splitting due to one-bond coupling with phosphorus (¹J(P,C)).

-

The methylene carbon signal appears in the range of ~45-50 ppm, shifted downfield due to the deshielding effects of the adjacent carbonyl group and the phosphonium ion. This signal will also exhibit a doublet due to coupling with the phosphorus atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of phosphonium salts is crucial for accurate data interpretation.

Caption: Workflow for NMR data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3] Transfer the solution to a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the probe for the desired nucleus (¹H or ¹³C).[4]

-

Data Acquisition: Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3050-3080 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Weak | Aliphatic C-H stretch (methylene) |

| ~1680-1700 | Strong | C=O stretch (aromatic ketone) |

| ~1580, ~1480, ~1440 | Medium-Strong | Aromatic C=C ring stretches |

| ~1100-1120 | Strong | P-C stretch |

Interpretation and Causality:

-

The strong absorption band in the region of 1680-1700 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the ketone.[5] Its position is characteristic of an aromatic ketone where conjugation with the phenyl ring slightly lowers the stretching frequency compared to a saturated ketone.

-

The absorptions in the 3050-3080 cm⁻¹ region are characteristic of aromatic C-H stretching vibrations .

-

The bands around 1580, 1480, and 1440 cm⁻¹ are due to the C=C stretching vibrations within the aromatic rings .

-

A strong band around 1100-1120 cm⁻¹ is typically assigned to the P-C stretching vibration of the triphenylphosphine moiety.

Experimental Protocol for FT-IR Spectroscopy

Caption: Workflow for FT-IR data acquisition.

Step-by-Step Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 381.1 | [M-Br]⁺ (C₂₆H₂₂OP)⁺ |

| 262.1 | [P(C₆H₅)₃]⁺ |

| 183.1 | [P(C₆H₅)₂]⁺ |

| 105.0 | [C₆H₅CO]⁺ |

| 77.0 | [C₆H₅]⁺ |

Interpretation and Causality:

-

In electrospray ionization (ESI) or similar soft ionization techniques, the most prominent peak is expected to be the cationic part of the molecule, [M-Br]⁺ , at m/z 381.1.[6]

-

Common fragmentation pathways for phosphonium salts involve the cleavage of the P-C bonds. The observation of a peak at m/z 262.1 corresponds to the stable triphenylphosphine cation .

-

Further fragmentation can lead to the loss of phenyl groups, resulting in ions such as [P(C₆H₅)₂]⁺ at m/z 183.1 .

-

Fragmentation of the phenacyl moiety can lead to the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105.0 and the phenyl cation ([C₆H₅]⁺) at m/z 77.0 .[7]

Experimental Protocol for Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition.

Step-by-Step Methodology (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis and Detection: The ions are then transferred to the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio and detected.

Conclusion

The spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. By understanding the underlying principles of NMR, IR, and MS, and by following standardized experimental protocols, researchers can confidently utilize this important synthetic reagent in their work. The detailed interpretation of the spectral features, linked to the molecular structure, serves as a valuable reference for professionals in the fields of chemical synthesis and drug development.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Peking University. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for:. Retrieved from [Link]

-

ACS Publications. (n.d.). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond. Retrieved from [Link]

-

FDA. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

-

DOI. (n.d.). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Retrieved from [Link]

-

Walsh Medical Media. (2015, November 26). Neoteric FT-IR Investigation on the Functional Groups of Phosphonium-Based Deep Eutectic Solvents. Retrieved from [Link]

-

NIH. (2023, December 19). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Retrieved from [Link]

-

MDPI. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Retrieved from [Link]

-

University of Central Florida. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

NIH. (n.d.). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. Retrieved from [Link]

-

YouTube. (2019, January 9). phosphonium ylides. Retrieved from [Link]

-

ACS Publications. (2019, January 2). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Retrieved from [Link]

-

YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]

-

NIH. (n.d.). Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Phosphonium Ylides. Retrieved from [Link]

-

SlideShare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract. Retrieved from [Link]

-

West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization and computational studies of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate by density functional theory. Retrieved from [Link]

-

SpectraBase. (n.d.). Vinyltriphenylphosphonium bromide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopic Study of Vibrational Modes in Methylammonium Lead Halide Perovskites. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic studies, and single crystal X-ray diffraction analysis of a lead(II) based hybrid perovskite: Morpholinium trichloroplumbate(II). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Phenacyltriphenylphosphonium Bromide in Wittig Olefination

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Stabilized Ylide Precursor

In the landscape of modern organic synthesis, the Wittig reaction stands as a cornerstone for the creation of carbon-carbon double bonds, offering unparalleled reliability in converting carbonyls into alkenes.[1][2] However, the true power of this reaction lies in the nuanced control over stereochemistry and reactivity, which is dictated by the nature of the phosphonium ylide employed. Phenacyltriphenylphosphonium bromide emerges as a reagent of significant strategic importance, serving as a precursor to a stabilized phosphonium ylide. Its application is pivotal for the stereoselective synthesis of (E)-α,β-unsaturated ketones, a structural motif prevalent in numerous biologically active molecules and a versatile intermediate for further chemical transformations.[3][4][5]

This guide provides an in-depth exploration of this compound, moving from its fundamental properties to the mechanistic intricacies of its role in the Wittig olefination and culminating in a field-proven experimental protocol. The focus remains on the causality behind experimental choices, ensuring a robust and reproducible methodology for laboratory application.

Core Reagent Profile: this compound

A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is a stable, crystalline solid, making it convenient to handle and store under standard laboratory conditions.[6][7]

| Property | Value | Source(s) |

| CAS Number | 6048-29-9 | [8][9] |

| Molecular Formula | C₂₆H₂₂BrOP | [8][9] |

| Molecular Weight | 461.34 g/mol | [8][9] |

| Appearance | White to light yellow crystalline solid | [6][10] |

| Melting Point | 265-268 °C (decomposes) | [6][11] |

| Solubility | Soluble in methanol, chloroform, dichloromethane; Insoluble in water. | [10] |

| Storage Conditions | Room temperature, under inert atmosphere. The compound is hygroscopic. | [7] |

The Mechanistic Heart: Stabilized Ylide Formation and Stereoselectivity

The Wittig reaction's outcome is fundamentally governed by the stability of the ylide intermediate. The ylide generated from this compound is classified as "stabilized" due to the presence of the adjacent benzoyl group, which delocalizes the negative charge from the carbanion through resonance.

Caption: Resonance delocalization stabilizes the phenacylide.

This stabilization has two profound consequences:

-